
A Head-to-Head Analysis of Dapagliflozin and
Canagliflozin on Cardiovascular Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dapagliflozin

Cat. No.: B1669812 Get Quote

In the landscape of type 2 diabetes management, the advent of sodium-glucose cotransporter-

2 (SGLT2) inhibitors has marked a paradigm shift, extending therapeutic benefits beyond

glycemic control to significant cardiovascular risk reduction. Among the leading agents in this

class, dapagliflozin and canagliflozin have been extensively studied, demonstrating notable

efficacy in improving cardiovascular outcomes. This guide provides a comprehensive

comparison of their performance, supported by data from landmark clinical trials and real-world

evidence, tailored for researchers, scientists, and drug development professionals.

Comparative Efficacy: Insights from Clinical Trials
and Meta-Analyses
Direct head-to-head randomized controlled trials comparing the cardiovascular outcomes of

dapagliflozin and canagliflozin are scarce. However, a substantial body of evidence from

large-scale cardiovascular outcome trials (CVOTs), meta-analyses, and real-world studies

allows for a robust indirect comparison.

The pivotal trials for each drug, DECLARE-TIMI 58 for dapagliflozin and the CANVAS

Program for canagliflozin, were designed with different primary endpoints and patient

populations, which is crucial when interpreting their results.[1][2][3] The DECLARE-TIMI 58 trial

included a broader population with a mix of patients with established atherosclerotic

cardiovascular disease (ASCVD) and those with multiple risk factors.[4][5] In contrast, the

CANVAS Program focused on patients at high cardiovascular risk.[6][7]
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A key finding from the DECLARE-TIMI 58 trial was a significant reduction in the composite

endpoint of cardiovascular death or hospitalization for heart failure with dapagliflozin, although

it did not show a significant reduction in major adverse cardiovascular events (MACE) in the

overall study population.[1][2] However, a pre-specified analysis of patients with a prior

myocardial infarction did demonstrate a significant reduction in MACE.[1] Conversely, the

CANVAS Program showed that canagliflozin significantly reduced the risk of MACE.[1][3]

Several meta-analyses and observational studies suggest that the cardiovascular effectiveness

and safety of dapagliflozin and canagliflozin are broadly comparable in real-world settings.[8]

[9] A 2022 network meta-analysis found no significant differences in major efficacy outcomes

among various SGLT2 inhibitors, including dapagliflozin and canagliflozin, in patients with

established heart failure.[10]

Data Presentation: Quantitative Outcomes
The following tables summarize the key cardiovascular and renal outcomes from the

DECLARE-TIMI 58 and CANVAS Program trials.

Table 1: Major Adverse Cardiovascular Events (MACE)

Outcome
Dapagliflozin (DECLARE-
TIMI 58)

Canagliflozin (CANVAS
Program)

Primary MACE Composite HR 0.93 (95% CI 0.84-1.03) HR 0.86 (95% CI 0.75-0.97)

(CV death, MI, stroke)

Cardiovascular Death HR 0.98 (95% CI 0.82-1.17) HR 0.87 (95% CI 0.72-1.06)

Myocardial Infarction HR 0.89 (95% CI 0.77-1.01) HR 0.85 (95% CI 0.76-0.95)

Ischemic Stroke HR 1.01 (95% CI 0.84-1.21) HR 0.90 (95% CI 0.71-1.15)

HR = Hazard Ratio; CI = Confidence Interval.

Table 2: Heart Failure and Renal Outcomes
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Outcome
Dapagliflozin (DECLARE-
TIMI 58)

Canagliflozin (CANVAS
Program)

CV Death or Hospitalization for

Heart Failure
HR 0.83 (95% CI 0.73-0.95) Not a primary endpoint

Hospitalization for Heart

Failure
HR 0.73 (95% CI 0.61-0.88) HR 0.67 (95% CI 0.52-0.87)

Renal Composite Outcome HR 0.76 (95% CI 0.67-0.87) HR 0.60 (95% CI 0.47-0.77)

The definition of the renal composite outcome varied between trials.[11]

Experimental Protocols
To facilitate a deeper understanding of the evidence, the methodologies of the key clinical trials

are outlined below.

DECLARE-TIMI 58 Trial (Dapagliflozin)
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[4][12]

Patient Population: 17,160 patients with type 2 diabetes and either established ASCVD

(40.6%) or multiple risk factors for ASCVD (59.4%).[4][5]

Intervention: Patients were randomized to receive dapagliflozin 10 mg daily or a placebo.[4]

Primary Efficacy Endpoints: The trial had two co-primary efficacy endpoints: MACE (a

composite of cardiovascular death, myocardial infarction, or ischemic stroke) and a

composite of cardiovascular death or hospitalization for heart failure.[2]

Statistical Analysis: A hierarchical testing procedure was used for the two primary endpoints.

If non-inferiority for MACE was established, superiority for MACE and then for the composite

of cardiovascular death or hospitalization for heart failure were tested.[2]

CANVAS Program (Canagliflozin)
Study Design: An integrated analysis of two randomized, double-blind, placebo-controlled

trials: CANVAS and CANVAS-R.[6][13]
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Patient Population: 10,142 patients with type 2 diabetes and a high risk of cardiovascular

events (65% with a history of cardiovascular disease).[6]

Intervention: Patients were randomized to receive canagliflozin (100 mg or 300 mg daily) or

a placebo.[7]

Primary Efficacy Endpoint: The primary endpoint was a composite of death from

cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke (MACE).[13]

Statistical Analysis: The data from both trials were integrated for a prespecified analysis to

optimize statistical power.[6]

Visualization of Trial Designs

DECLARE-TIMI 58 (Dapagliflozin)

CANVAS Program (Canagliflozin)
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Follow-up
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Click to download full resolution via product page

Caption: Workflow of the DECLARE-TIMI 58 and CANVAS Program clinical trials.

Signaling Pathways and Mechanism of Action
The cardiovascular benefits of SGLT2 inhibitors, including dapagliflozin and canagliflozin, are

multifactorial and extend beyond their glucose-lowering effects.
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Caption: Putative mechanisms of cardiovascular benefit with SGLT2 inhibitors.

In conclusion, both dapagliflozin and canagliflozin have demonstrated significant benefits in

reducing the risk of adverse cardiovascular events in patients with type 2 diabetes. While the

landmark clinical trials for each drug had different primary endpoints and patient populations,

the overall body of evidence from these trials, along with meta-analyses and real-world studies,

suggests that both are effective options for cardiovascular risk reduction. The choice between

these agents may be guided by the specific patient profile, including their history of

atherosclerotic cardiovascular disease and risk of heart failure. Further direct comparative

studies would be beneficial to delineate any finer differences in their cardiovascular effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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